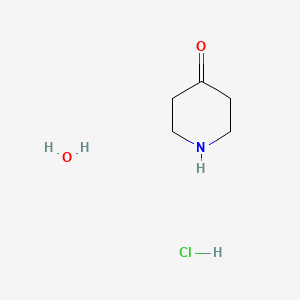

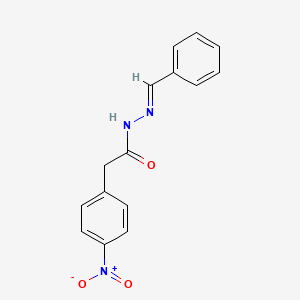

2-(benzylamino)-N-(2-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzylamino)-N-(2-nitrophenyl)acetamide” is a complex organic molecule. It likely contains a benzylamino group, a nitrophenyl group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as Friedländer condensation or reactions involving nitrobenzyl alcohols .Chemical Reactions Analysis

Similar compounds, such as 2-nitrobenzyl alcohols, have been studied for their photochemical reactions. These reactions often involve the formation of nitroso compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Similar compounds often have properties like being soluble in organic solvents .Aplicaciones Científicas De Investigación

Non-linear Optical Properties

The compound N-(2-cyclooctylamino-4-nitrophenyl)acetamide, which shares structural similarities with 2-(benzylamino)-N-(2-nitrophenyl)acetamide, has been studied for its potential in non-linear optical (NLO) applications. The crystal and molecular structure of this compound, featuring a substituted benzene derivative, forms part of a broader investigation into materials with NLO properties (González-Platas et al., 1997).

Bioactive Nitrosylated and Nitrated Derivatives

Research on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which are structurally related to this compound, shows that these compounds can undergo biotransformation leading to glucoside derivatives. Such derivatives have implications in detoxification and gene expression alteration in various organisms, including plants and microorganisms (Girel et al., 2022).

Antibacterial Activity

A study focusing on N-substituted phenyl acetamide benzimidazole derivatives, closely related to this compound, has demonstrated significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This suggests potential applications of similar compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

Synthesis of New Monomers

N-(4,5-Dichloro-2-nitrophenyl)acetamide, which is structurally similar to this compound, has been used in the synthesis of new AB-type monomers for polybenzimidazoles. This indicates the potential utility of such compounds in the development of new polymeric materials (Begunov & Valyaeva, 2015).

Anthelmintic Agents

Novel 2-phenyl benzimidazole-1-acetamide derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as anthelmintic agents. This research opens up possibilities for using similar compounds in the development of new treatments for parasitic worm infections (Sawant & Kawade, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzylamino)-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHYTXFFFZUJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

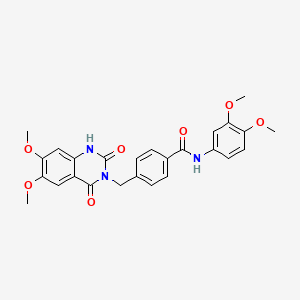

![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)